UPF-648 sodium salt
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Overview
Description
UPF-648 sodium salt is a potent inhibitor of kynurenine 3-monooxygenase, an enzyme involved in the kynurenine pathway. This compound has shown significant activity in inhibiting kynurenine 3-monooxygenase at a concentration of 1 micromolar, achieving approximately 81% inhibition . It is primarily used in scientific research to study the kynurenine pathway and its implications in various biological processes.
Preparation Methods
The synthesis of UPF-648 sodium salt involves several steps. The compound is derived from the reaction of 3,4-dichlorobenzoyl chloride with cyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the sodium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
UPF-648 sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorobenzoyl moiety, where chlorine atoms can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
UPF-648 sodium salt has a wide range of scientific research applications:
Chemistry: It is used to study the kynurenine pathway and its role in various chemical processes.
Mechanism of Action
UPF-648 sodium salt exerts its effects by inhibiting kynurenine 3-monooxygenase, an enzyme that catalyzes the hydroxylation of kynurenine to 3-hydroxykynurenine. By binding close to the flavin adenine dinucleotide cofactor, this compound perturbs the local active-site structure, preventing the productive binding of the substrate L-kynurenine . This inhibition shifts the kynurenine pathway towards the formation of neuroprotective kynurenic acid and away from neurotoxic metabolites like 3-hydroxykynurenine and quinolinic acid .
Comparison with Similar Compounds
UPF-648 sodium salt is compared with other kynurenine 3-monooxygenase inhibitors such as:
Ro 61-8048: Another potent inhibitor of kynurenine 3-monooxygenase, but with different binding characteristics and efficacy.
PF-04859989: A selective inhibitor with a different chemical structure and mechanism of action.
Higenamine hydrochloride: Although not a direct inhibitor of kynurenine 3-monooxygenase, it affects related pathways and is used in similar research contexts.
This compound is unique due to its high potency and specificity for kynurenine 3-monooxygenase, making it a valuable tool in research focused on the kynurenine pathway and its implications in neurodegenerative diseases .
Properties
Molecular Formula |
C11H8Cl2NaO3 |
---|---|
Molecular Weight |
282.07 g/mol |
InChI |
InChI=1S/C11H8Cl2O3.Na/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16;/h1-3,6-7H,4H2,(H,15,16);/t6-,7-;/m0./s1 |
InChI Key |
GCGJQKGMMBWAHO-LEUCUCNGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na] |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl.[Na] |
Origin of Product |
United States |
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